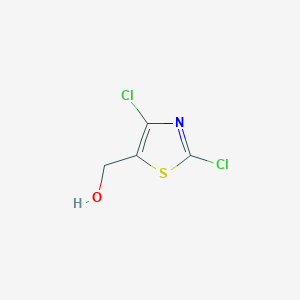

(2,4-Dichlorothiazol-5-yl)methanol

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2,4-dichloro-1,3-thiazol-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3Cl2NOS/c5-3-2(1-8)9-4(6)7-3/h8H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGNCUHDHEDTUSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=C(N=C(S1)Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3Cl2NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80438862 | |

| Record name | (2,4-Dichloro-1,3-thiazol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80438862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170232-69-6 | |

| Record name | 2,4-Dichloro-5-thiazolemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=170232-69-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,4-Dichloro-1,3-thiazol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80438862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structure Activity Relationship Sar Studies of 2,4 Dichlorothiazol 5 Yl Methanol Derivatives

Principles and Methodologies of SAR Analysis in Thiazole (B1198619) Research

The thiazole ring is a privileged heterocyclic motif found in numerous natural products and synthetic drugs, valued for its diverse pharmacological properties. nih.govanalis.com.my SAR analysis in thiazole research aims to understand how different substituents at various positions on the thiazole ring influence its biological effects. nih.govijper.org This understanding allows for the rational design of more potent and selective drug candidates. fabad.org.tr

Key principles of SAR in thiazole research include:

Positional Isomerism: The biological activity of a thiazole derivative can be significantly altered by changing the position of substituents on the ring (positions 2, 4, and 5). analis.com.my The electronic properties and steric bulk of substituents at these positions can dictate the molecule's interaction with its biological target. rsc.org

Electronic Effects: The introduction of electron-donating or electron-withdrawing groups can modulate the electron density of the thiazole ring, affecting its reactivity and binding affinity. rsc.orgmdpi.com

Steric Factors: The size and shape of substituents can influence how the molecule fits into the binding site of a target protein, with bulky groups potentially causing steric hindrance or, conversely, enhancing binding through favorable van der Waals interactions. rsc.org

Methodologies employed in SAR analysis of thiazoles are both experimental and computational:

Synthesis and Biological Testing: A series of analogs with systematic structural variations are synthesized and screened for their biological activity. nih.govresearchgate.net This provides direct evidence of the impact of specific structural modifications.

Quantitative Structure-Activity Relationship (QSAR): Mathematical models are developed to correlate the physicochemical properties of the thiazole derivatives with their biological activities. These models can then be used to predict the activity of novel, unsynthesized compounds.

Molecular Docking: This computational technique predicts the preferred orientation of a molecule when bound to a target protein. proceedings.science It helps to visualize the binding interactions and understand the structural basis for the observed activity.

Influence of Substituent Modifications on Biological Activity

The biological activity of thiazole derivatives is highly dependent on the nature and position of substituents on the thiazole ring.

Halogen atoms are frequently incorporated into drug candidates to modulate their physicochemical properties and biological activity. In the context of thiazole derivatives, the halogenation pattern can have a profound impact.

Type of Halogen: The specific halogen (fluorine, chlorine, bromine, or iodine) can influence activity. For instance, in a series of thiazole derivatives, the presence of a 4-fluorophenyl group was found to be more potent against certain bacterial and fungal strains compared to an unsubstituted phenyl group. mdpi.com

Position of Halogen: The position of the halogen substituent on an attached aryl ring is critical. Studies have shown that para-halogen-substituted phenyl groups attached to the thiazole ring are important for anticonvulsant activity. nih.gov Similarly, for antimigration activity, chlorine substitution at the meta position of a phenyl ring was found to be superior to the ortho position. acs.org

Multiple Halogenations: Dichloro- and difluoro-substitutions on phenyl rings attached to thiazole-chalcone hybrids have demonstrated significant antitubercular activity. mdpi.comnih.gov

The electronic and steric properties of halogens contribute to these effects. Their electron-withdrawing nature can alter the electron distribution of the thiazole ring system, while their size can influence binding to target enzymes or receptors. acs.org

Varying the functional groups attached to the thiazole core is a key strategy in optimizing pharmacological activity. researchgate.nettandfonline.com

Amine and Amide Groups: The introduction of an amino group at the 2-position of the thiazole ring is a common feature in many biologically active compounds. nih.gov Modifications of this group, such as forming amides, can significantly alter the activity profile. For example, in a study of thiazole derivatives as antimigration agents, N-methyl substitution on an amide linker showed greater toxicity and activity compared to N-methyl substitution on the thiazole nitrogen itself. acs.org

Alkyl and Aryl Substitutions: The nature of alkyl or aryl groups at different positions of the thiazole ring can greatly influence biological outcomes. For instance, SAR studies have shown that aryl substitution on certain thiazole derivatives leads to better antimicrobial activity compared to hetaryl substitution. nih.gov Furthermore, the position of substituents on these aryl rings, such as para- versus meta-substitution, can be more critical than the nature (electron-donating or -withdrawing) of the substituent itself. nih.gov

Hydroxyl and Methoxy (B1213986) Groups: The presence of hydroxyl and methoxy groups can also modulate activity. SAR studies on β-pentene based thiazole derivatives revealed that a hydroxyl group on an attached benzene (B151609) ring enhances anticancer activity, while a fluorine group decreases it. ijper.org In another study, the presence of a methoxy group on a benzothiazole (B30560) moiety was linked to potent antimicrobial activity. nih.gov

The following table summarizes the influence of various functional groups on the biological activity of thiazole derivatives based on several studies.

| Functional Group/Substitution | Position | Attached to | Biological Activity | Reference |

| 4-Fluorophenyl | Thiazole ring | Increased antibacterial and antifungal activity | mdpi.com | |

| Para-halogen-substituted phenyl | Thiazole ring | Important for anticonvulsant activity | nih.gov | |

| Meta-chloro substitution | Phenyl ring | Thiazole derivative | Superior antimigration activity | acs.org |

| 2,4-Dichlorophenyl | Phenyl ring | Thiazole-chalcone hybrid | Potent antitubercular activity | mdpi.comnih.gov |

| 2,4-Difluorophenyl | Phenyl ring | Thiazole-chalcone hybrid | Potent antitubercular activity | mdpi.comnih.gov |

| Amide N-methyl | Thiazole derivative | Greater toxicity and antimigration activity | acs.org | |

| Aryl substitution | Thiazole derivative | Better antimicrobial activity than hetaryl substitution | nih.gov | |

| Hydroxyl group | Benzene ring | Thiazole derivative | Enhanced anticancer activity | ijper.org |

| Methoxy group | Benzothiazole moiety | Potent antimicrobial activity | nih.gov |

Hybrid Compounds Integrating (2,4-Dichlorothiazol-5-yl)methanol Moieties

Molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a powerful strategy in drug design to create compounds with enhanced or synergistic biological activities. nih.gov The this compound scaffold has been utilized in the creation of such hybrid compounds.

Chalcones, characterized by an α,β-unsaturated ketone system, are known to exhibit a wide range of biological activities. mdpi.com Hybrid molecules that integrate the thiazole and chalcone (B49325) pharmacophores have been synthesized and evaluated for various therapeutic properties. mdpi.comnih.gov

Research has shown that thiazole-chalcone hybrids can possess significant antitubercular and antiproliferative activities. mdpi.comnih.gov For example, a series of novel thiazole-chalcone hybrids were designed and synthesized, with some compounds containing 2,4-dichlorophenyl and 2,4-difluorophenyl groups showing potent antitubercular activity. mdpi.com Another study on chalcone-thiazole hybrids identified potent inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in inflammation. nih.govacs.org The SAR of these hybrids indicated that the presence of methoxy or methyl groups on either the thiazole or chalcone part contributed to a synergistic inhibitory effect. acs.org

The general synthetic approach for these hybrids often involves a base-catalyzed Claisen-Schmidt condensation between a thiazolyl ketone and a substituted aromatic or heteroaromatic aldehyde. nih.gov

Diazepines are seven-membered heterocyclic rings containing two nitrogen atoms and are known to be constituents of various psychoactive drugs. The fusion of a thiazole ring with a diazepine (B8756704) ring system has led to the synthesis of novel compounds with potential anticonvulsant activity. nih.gov

A study detailed the synthesis of a new series of 6,7-dihydro-thiazolo[3,2-a] mdpi.comnih.govdiazepines and benzo[d]thiazolo[5,2-a] acs.orgbiointerfaceresearch.comdiazepines. nih.gov Several of these compounds, including (E)-2-bromo-6,7-dihydro-thiazolo[3,2-a] mdpi.comnih.govdiazepine-8(5H)-thione and 3-chloro-benzo[d]thiazolo[5,2-a] acs.orgbiointerfaceresearch.comdiazepin-10-one, demonstrated significant protection against chemically induced seizures in animal models. nih.gov These compounds were found to act as GABA(A) receptor agonists. nih.gov

Thiazole-Oxadiazole and Thiazole-Triazole Constructs

The combination of the thiazole nucleus with other five-membered aromatic rings like oxadiazoles (B1248032) and triazoles has yielded compounds with significant biological activities. These constructs are of great interest in drug design as they can act as bioisosteres, enhancing properties like metabolic stability and receptor binding affinity. nih.gov

Research into hybrid molecules containing both thiazole and oxadiazole or thiadiazole rings has identified promising candidates for various therapeutic areas, including oncology. nih.govnih.gov For instance, a series of thiazole derivatives linked to a thiadiazole-oxadiazole hybrid system was synthesized and evaluated for anticancer properties. nih.gov The structure-activity relationship studies highlighted that having at least one azole ring is crucial for activity. nih.gov

Similarly, the fusion or linkage of thiazole and triazole rings has been explored. The resulting thiazolo[4,5-d] nih.govijper.orgnih.govtriazole system, for example, represents an unprecedented [5-5]-fused heteroaromatic scaffold. rsc.org The functionalization of both the thiazole and triazole components of these constructs allows for fine-tuning of their pharmacological profiles. rsc.org Studies on compounds bearing linked thiazole and triazole moieties have demonstrated notable antimicrobial activity. researchgate.net For example, a derivative containing a 5-methyl-4H-1,2,4-triazol-3-yl group attached to a thiazole core showed significant antimicrobial effects. researchgate.net The synthesis of trilogy-function molecules incorporating thiadiazole, triazole, and pyridine (B92270) moieties has also been reported, with some compounds showing promising anti-cancer activity. amhsr.org

A summary of representative thiazole-oxadiazole and thiazole-triazole derivatives and their reported activities is presented below.

| Compound Class | Key Structural Features | Reported Biological Activity | Reference |

| Thiazole-Thiadiazole-Oxadiazole Hybrids | Thiazole ring linked to a thiadiazole-oxadiazole system. An acetamide (B32628) moiety was found to be important. | Anticancer (MCF-7, A549 cell lines), Aromatase inhibition | nih.gov |

| Thiazolo[4,5-d] nih.govijper.orgnih.govtriazole | A fused thiazole and triazole ring system. | Building block for medicinal chemistry. | rsc.org |

| Thiazole-Triazole Derivatives | Thiazole ring substituted with a 5-methyl-4H-1,2,4-triazol-3-yl group. | Antimicrobial | researchgate.net |

| Triazolo[3,4-b] nih.govnih.govnih.govthiadiazole Pyridine Derivatives | Fused triazole-thiadiazole system linked to a pyridine ring. | Anticancer | amhsr.org |

Other Heterocyclic Incorporations

The versatility of the thiazole scaffold, derived from precursors like this compound, allows for its incorporation into a wide array of other heterocyclic systems, leading to novel chemical entities with diverse pharmacological profiles.

Thiazolyl-Pyrazole Derivatives: The conjunction of thiazole and pyrazole (B372694) rings has been a fruitful area of research. nih.govnih.govmdpi.com Synthetic strategies have been developed to create diversely substituted thiazolyl-pyrazole derivatives, which have been investigated for their potential as anticancer agents. nih.gov The reaction of 3-methyl-5-oxo-4-(2-arylhydrazono)-4,5-dihydro-1H-pyrazole-1-carbothioamides with various reagents can yield a variety of these fused and linked systems. nih.gov

Thiazolo-Pyrimidine and Thiazolo-Pyridine Derivatives: Fusing a thiazole ring with a pyrimidine (B1678525) ring results in the thiazolo[5,4-d]pyrimidine (B3050601) scaffold. Derivatives of this system have been synthesized and shown to possess high affinity for adenosine (B11128) receptors, suggesting potential applications in treating conditions like depression. nih.gov Similarly, the thiazolo[3,2-a]pyridine core structure is found in compounds with potential anti-diabetic properties, acting as inhibitors of enzymes like α-amylase. nih.gov

Thiazolidinone-Containing Hybrids: The thiazolidin-4-one ring is another important heterocycle that has been combined with the thiazole nucleus. These hybrid molecules have been explored for their anticancer activities. nih.gov For example, 5-arylidene-2-(1,3-thiazol-2-ylimino)-1,3-thiazolidin-4-ones represent a class of such derivatives. nih.gov

A table summarizing various heterocyclic incorporations is provided below.

| Incorporated Heterocycle | Resulting Scaffold | Reported Biological Activity/Application | Reference |

| Pyrazole | Thiazolyl-Pyrazole | Anticancer | nih.gov |

| Pyrimidine | Thiazolo[5,4-d]pyrimidine | Adenosine A1 and A2A receptor affinity | nih.gov |

| Pyridine | Thiazolo[3,2-a]pyridine | Anti-diabetic (α-amylase inhibition) | nih.gov |

| Thiazolidinone | Thiazole-Thiazolidinone Hybrids | Anticancer | nih.gov |

| Pyrano[2,3-d]thiazole | Pyrano[2,3-d]thiazole | Anticancer, DNA Topoisomerase II inhibition | nih.gov |

Computational Approaches in SAR Elucidation

Computational methods are indispensable in modern drug discovery for elucidating Structure-Activity Relationships (SAR). These in silico techniques allow for the rapid screening of virtual libraries of compounds and provide insights into their potential biological activity and pharmacokinetic profiles, thus guiding synthetic efforts.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. semanticscholar.org In the context of derivatives from this compound, docking studies are crucial for understanding how these molecules interact with their biological targets at the molecular level.

For instance, docking simulations have been used to investigate the binding modes of thiazole derivatives within the active sites of various enzymes and receptors. Studies on thiazolyl-pyrazole derivatives have identified compounds with promising binding affinities against the epidermal growth factor receptor kinase (EGFR), a key target in cancer therapy. nih.gov The results of these simulations often correlate well with experimental data from in vitro cytotoxicity assays. nih.govnih.gov

In the study of novel thiazole-thiadiazole-oxadiazole hybrids, molecular docking and subsequent molecular dynamics simulations were employed to investigate the binding modes of active compounds to the aromatase enzyme. nih.gov These simulations helped to rationalize the observed SAR, suggesting that a specific distance between a hydrogen-bond-rich zone and the heteroaryl ring system is critical for inhibitory activity. nih.gov Docking studies have also been instrumental in identifying potential antibacterial and antifungal targets for thiazolidine (B150603) derivatives by elucidating their interactions with enzymes like lanosterol (B1674476) 14α-demethylase. mdpi.com Similarly, the binding of thiazolo[3,2-a]pyridine derivatives to α-amylase has been modeled to understand their potential as anti-diabetic agents. nih.gov

| Compound Class | Target Protein/Enzyme | Key Findings from Docking | Reference |

| Thiazolyl-Pyrazole Derivatives | Epidermal Growth Factor Receptor (EGFR) Kinase | Identified compounds with promising binding affinities, correlating with anticancer activity. | nih.gov |

| Thiazole-Thiadiazole-Oxadiazole Hybrids | Aromatase | Elucidated binding modes and identified key structural features for inhibitory activity. | nih.gov |

| 3-Aryl-5-(1H-indol-3-ylmethylene)-2-thioxothiazolidin-4-ones | Lanosterol 14α-demethylase | Predicted interactions with the heme group of the enzyme, explaining antifungal activity. | mdpi.com |

| Thiazolo[3,2-a]pyridine Derivatives | α-Amylase | Modeled binding interactions to understand anti-diabetic potential. | nih.gov |

| Pyrano[2,3-d]thiazole Derivative | DNA-Topo II complex | Investigated binding patterns to a prospective anticancer target. | nih.gov |

In Silico Pharmacokinetic and Toxicological Predictions (ADME/Tox)

In addition to predicting biological activity, computational tools are widely used to forecast the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity (Tox) properties of drug candidates. These predictions are vital for weeding out compounds that are likely to fail in later stages of drug development due to poor pharmacokinetics or toxicity. mdpi.com

For derivatives of the thiazole family, various in silico models are applied. The pharmacokinetic profiles of novel thiazole-thiadiazole-oxadiazole hybrids have been predicted using computational methods. nih.gov Properties such as water solubility, permeability through Caco-2 cells (an indicator of intestinal absorption), and potential for inhibiting cytochrome P450 (CYP) enzymes are commonly evaluated. mdpi.comnih.gov For example, in a study of 2-aminothiazol-4(5H)-one derivatives, in silico ADME analysis showed favorable absorption, distribution, and excretion parameters for most of the tested compounds. mdpi.com The majority of these compounds were also predicted to comply with Lipinski's rule of five, suggesting good oral bioavailability. mdpi.com

Toxicity predictions are equally important. In silico tools can estimate potential risks such as cardiotoxicity (e.g., hERG inhibition) and mutagenicity (e.g., Ames test). researchgate.netvensel.org For a series of thiazolidine-2,4-dione derivatives, predictive ADMET reports revealed that several molecules had favorable hERG-I and -II properties and good metabolic stability. researchgate.netvensel.org These predictions help in prioritizing which compounds should be advanced to more rigorous and expensive experimental testing.

| ADME/Tox Parameter | Prediction Method/Tool | Compound Class | Key Findings | Reference |

| ADME | ||||

| Physicochemical Properties & Oral Bioavailability | SwissADME (BOILED-Egg model), Lipinski's Rule | N-Substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amines | Most compounds complied with Lipinski's rule, suggesting good oral bioavailability. | nih.gov |

| Intestinal Absorption, Caco-2 Permeability | pkCSM, SwissADME | 2-Aminothiazol-4(5H)-one derivatives | High predicted intestinal absorption and Caco-2 permeability. | mdpi.com |

| Metabolism (CYP Inhibition) | pkCSM | 2-Aminothiazol-4(5H)-one derivatives | Most compounds were predicted not to inhibit the major metabolizing enzyme CYP3A4. | mdpi.com |

| Toxicity | ||||

| hERG Inhibition | QikProp | Thiazolidine-2,4-dione derivatives | Identified compounds with favorable hERG-I and -II properties. | researchgate.netvensel.org |

Biological and Pharmacological Research of 2,4 Dichlorothiazol 5 Yl Methanol Derivatives

Antimicrobial Research Applications

Derivatives of (2,4-Dichlorothiazol-5-yl)methanol have been a key focus in the search for new antimicrobial agents. The dichlorothiazole moiety serves as a versatile scaffold for the synthesis of more complex molecules with potential therapeutic value.

Antibacterial Activity and Mechanisms of Action

A significant application of this compound is in the synthesis of novel diarylquinoline compounds with potent anti-tuberculosis properties. google.com In this context, this compound serves as a crucial intermediate.

A key derivative, (6-Bromo-2-methoxyquinolin-3-yl)this compound , is synthesized and subsequently used to create more complex diarylquinoline molecules. google.com These final compounds have demonstrated antibacterial activity, specifically against Mycobacterium tuberculosis, the causative agent of tuberculosis. google.com The research in this area is aimed at developing new drugs to combat the growing problem of drug-resistant tuberculosis. google.com

While the primary antibacterial focus for derivatives of this compound has been on tuberculosis, the broader class of thiazole (B1198619) derivatives has shown activity against a range of bacteria. nih.gov

Antifungal Efficacy and Related Studies

Specific studies on the antifungal efficacy of this compound derivatives are not extensively available in public literature. However, the general class of thiazole derivatives has been investigated for antifungal properties. For instance, certain newly synthesized thiazole derivatives containing a cyclopropane (B1198618) system have demonstrated very strong activity against clinical isolates of Candida albicans, a common fungal pathogen. nih.gov These compounds have shown minimum inhibitory concentration (MIC) values that are comparable to or even better than the standard antifungal drug nystatin. nih.gov The mechanism of action for some of these thiazole derivatives is thought to involve disruption of the fungal cell wall and/or cell membrane. nih.gov Other research has also highlighted various thiazole derivatives for their potential as antifungal agents. doaj.org

Antiviral Investigations

There is limited specific information in the available scientific literature regarding the antiviral properties of this compound and its direct derivatives. However, the broader family of thiazole compounds has been the subject of significant antiviral research. Thiazole derivatives have been reported to exhibit activity against a wide range of viruses, including influenza viruses, coronaviruses, herpes viruses, hepatitis B and C, and human immunodeficiency viruses (HIV). nih.govmdpi.com These findings suggest that the thiazole scaffold is a promising starting point for the development of new antiviral drugs. nih.govresearchgate.net

Anticancer and Antiproliferative Activity Studies

The potential of thiazole-containing compounds in cancer research is an active area of investigation.

In Vitro and In Vivo Efficacy Assessments

While specific in vitro and in vivo efficacy data for this compound derivatives in cancer models are not detailed in the available literature, numerous studies have demonstrated the anticancer potential of the broader class of thiazole derivatives. For example, a novel series of 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-ones showed the ability to suppress the growth of MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. mdpi.com One compound, in particular, exhibited inhibitory concentrations (IC50) of 2.57 ± 0.16 µM in MCF-7 and 7.26 ± 0.44 µM in HepG2 cells. mdpi.com Other studies on different thiazole derivatives have also reported significant cytotoxic effects against various human cancer cell lines. bohrium.com

Molecular Target Identification and Validation (e.g., Kinase Inhibition)

Specific molecular targets for derivatives of this compound in the context of cancer have not been explicitly identified in the reviewed literature. However, the inhibition of protein kinases is a well-established mechanism of action for many anticancer drugs, and thiazole derivatives have been explored as kinase inhibitors. nih.gov

Protein kinases play a crucial role in cellular signaling pathways that are often dysregulated in cancer. nih.gov Thiazole-based compounds have been designed and synthesized to target various kinases, including serine/threonine and tyrosine kinases. nih.gov For instance, some fused thiazole derivatives have been investigated as selective inhibitors of PI3 kinase enzymes, which are involved in conditions like cancer. google.com Additionally, certain quinazolin-4-one derivatives have been developed as multi-targeted kinase inhibitors, targeting VEGFR2, EGFR, HER2, and CDK2. mdpi.com These studies underscore the potential of the thiazole scaffold in designing targeted anticancer therapies. nih.govmdpi.com

Mechanistic Pathways of Cytotoxicity and Apoptosis Induction

Research into the cytotoxic and apoptosis-inducing mechanisms of thiazole derivatives highlights their potential as anticancer agents. While direct studies on this compound derivatives are not available, investigations into other thiazole-containing molecules reveal common pathways of action.

Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis, and its dysregulation is a hallmark of cancer. nih.gov Therapeutic strategies often aim to induce apoptosis in cancer cells. nih.gov Two primary pathways can trigger this process: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. nih.gov Both converge on the activation of caspases, a family of proteases that execute the apoptotic program. nih.gov

Studies on various heterocyclic compounds, including those with thiazole moieties, have shown that they can induce apoptosis by activating key proteins in these pathways. For instance, certain 1,3,5-trisubstituted-1H-pyrazole derivatives have been found to activate pro-apoptotic proteins such as Bax, p53, and Caspase-3. nih.gov These compounds can also cause DNA damage, a potent trigger for apoptosis. nih.gov Similarly, some 1,3,4-thiadiazole (B1197879) derivatives have demonstrated a significant increase in the activity of caspases 3, 8, and 9 in cancer cell lines. nih.gov

Anti-inflammatory Research

Thiazole and its derivatives are recognized for their anti-inflammatory properties. The core thiazole structure is a key pharmacophore in various anti-inflammatory agents.

Modulation of Inflammatory Pathways

Derivatives of thiazole have been shown to modulate key inflammatory pathways. A prominent mechanism is the inhibition of cyclooxygenase (COX) enzymes, which are central to the synthesis of pro-inflammatory prostaglandins. nih.gov For example, a series of 5-benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-ones demonstrated significant anti-inflammatory activity, with some compounds showing greater potency than the standard drug indomethacin. nih.gov Further investigation revealed that these compounds selectively inhibit COX-1. nih.gov

Antitubercular Activity Research

The thiazole nucleus is a critical component in the development of new antitubercular agents, particularly in the face of rising drug-resistant strains of Mycobacterium tuberculosis.

Several classes of thiazole-containing compounds have been investigated for their efficacy against this pathogen. For instance, 2-aminothiazolyl isoxazoles have been identified as potent bactericidal agents with low cytotoxicity towards eukaryotic cells. nih.gov Another area of research has focused on 2-mercaptobenzothiazole (B37678) derivatives as inhibitors of M. tuberculosis type II NADH dehydrogenase (NDH-2), an essential enzyme in the mycobacterial respiratory pathway. nih.gov Additionally, various 1,4-dihydropyridine (B1200194) derivatives incorporating an imidazolyl moiety have shown promise, with their antitubercular activity influenced by the lipophilicity and electronic properties of substituents.

Neuroprotective and Central Nervous System (CNS) Activity

While direct evidence for the neuroprotective and CNS activity of this compound derivatives is lacking in the available literature, some related heterocyclic compounds have been explored for such properties. For example, certain bicyclic nitroimidazoles, which have been investigated for antitubercular activity, have also been noted for their potential CNS toxicity, highlighting the need for careful structural modification to balance therapeutic efficacy and side effects. nih.gov

Other Investigated Biological Activities

The versatility of the thiazole scaffold has led to its investigation in a range of other biological activities.

Antidiabetic Potentials

The thiazolidinedione class of compounds, which features a thiazole-related ring, is well-known for its antidiabetic properties. frontiersin.orgnih.gov These compounds, such as pioglitazone (B448) and rosiglitazone, act as agonists for the peroxisome proliferator-activated receptor-gamma (PPAR-γ), which leads to improved insulin (B600854) sensitivity. frontiersin.orgnih.gov Research has explored novel 2,4-thiazolidinedione (B21345) and 2,4-oxazolidinedione (B1205460) derivatives with potent glucose- and lipid-lowering activities. nih.gov For example, certain derivatives have shown significantly greater potency than pioglitazone in animal models of diabetes. nih.gov The antidiabetic effects of these compounds are attributed to their strong agonistic activity at the PPAR-γ receptor. nih.gov

Anticonvulsant Properties

The thiazole nucleus is a significant pharmacophore in the development of new anticonvulsant agents. nih.govbiointerfaceresearch.com Its structural features allow it to act as a constrained pharmacophore at receptor sites, which is a key aspect of its anticonvulsant potential. biointerfaceresearch.com Research has explored various derivatives of thiazole, including those combined with other heterocyclic rings like thiazolidin-4-one and triazole, to enhance anticonvulsant efficacy and reduce neurotoxicity. nih.govbiointerfaceresearch.comnih.gov

Derivatives incorporating the thiazole structure have been evaluated using standard preclinical models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, to determine their ability to prevent seizures. biointerfaceresearch.comnih.gov For instance, a series of novel thiazolidin-4-one substituted thiazoles demonstrated varying degrees of antiepileptic potency. nih.govbiointerfaceresearch.com In these studies, the compound 2-(4-Nitrophenyl)-3-(4-((4-phenylthiazol-2-ylimino)methyl)phenyl) thiazolidin-4-one (PTT6) was identified as a particularly active derivative. nih.govbiointerfaceresearch.com

Furthermore, the structural similarity of certain thiazole derivatives to known anticonvulsant drugs, such as ralitolin, has guided the design of new potential therapeutic agents. mdpi.com The inclusion of a 2,4-dichlorophenyl moiety, structurally related to the core compound, has also been a feature in the synthesis of potential anticonvulsant agents, although in some cases, these specific derivatives did not show significant activity in initial screenings. uran.ua

Studies on related heterocyclic systems provide context for the anticonvulsant potential of thiazole derivatives. For example, a series of 4-(2-(alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-ones were synthesized and tested, with several compounds showing notable anti-MES activity. nih.gov Compound 4g from this series was particularly potent against both MES- and PTZ-induced seizures, with ED50 values of 23.7 and 18.9 mg/kg, respectively. nih.gov The activity of this compound is believed to be mediated, at least in part, by increasing GABA levels in the brain. nih.gov

Table 1: Anticonvulsant Activity of Selected Thiazole and Related Derivatives

| Compound | Test Model | Activity | Reference |

|---|---|---|---|

| 2-(4-Nitrophenyl)-3-(4-((4-phenylthiazol-2-ylimino)methyl)phenyl) thiazolidin-4-one (PTT6) | MES, scPTZ | Identified as a very active derivative in its series. | nih.govbiointerfaceresearch.com |

| 5Z-(3-nitrobenzylidene)-2-(thiazol-2-ylimino)-thiazolidin-4-one (Ib) | MES, PTZ | Showed excellent anticonvulsant activity in both models. | mdpi.com |

| 2-[2,4-dioxo-5-(thiazol-2-ylcarbamoylmethyl)-thiazolidin-3-yl]-N-(2-trifluoromethylphenyl)acetamide (IId) | MES, PTZ | Showed excellent anticonvulsant activity in both models. | mdpi.com |

| (2,4-dioxo-5-(thiazol-2-ylcarbamoylmethylene)-thiazolidin-3-yl)acetic acid ethyl ester (IIj) | MES, PTZ | Showed excellent anticonvulsant activity in both models. | mdpi.com |

| Compound 4g (a 4-(2-(alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one derivative) | MES, scPTZ | ED50 of 23.7 mg/kg (MES) and 18.9 mg/kg (scPTZ). | nih.gov |

This table presents a selection of compounds from various studies to illustrate the anticonvulsant potential of the thiazole chemical class and related structures. The specific linkage to this compound is based on the shared thiazole core.

Antioxidant Studies

Oxidative stress is implicated in numerous pathological conditions, prompting research into novel antioxidant compounds. Thiazole derivatives have been investigated for their potential to scavenge free radicals and mitigate oxidative damage. researchgate.netnih.gov The antioxidant capacity of these compounds is often evaluated through various in vitro assays, including DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging, and metal chelation assays. researchgate.netnih.gov

Research on a series of nih.govuran.uaresearchgate.nettriazolo[3,4-b] nih.govresearchgate.netresearchgate.netthiadiazole derivatives synthesized from 2,4-dichlorophenyl acetic acid revealed significant antioxidant activity. researchgate.net In DPPH assays, several of these compounds demonstrated excellent radical scavenging properties when compared to standard antioxidants. researchgate.net

Similarly, studies on phenolic derivatives of thiazolidine-2,4-dione have shown that these compounds can act as potent antiradical agents and electron donors. nih.gov The presence of phenolic groups is a key contributor to their antioxidant activity. For example, compounds 5f and 5l in one study exhibited radical scavenging activity comparable or superior to reference antioxidants. nih.gov Another study on carbazole-based 2,4-disubstituted thiazoles also identified several compounds with higher antioxidant activity than the standard Butylated hydroxytoluene (BHT). researchgate.net

The antioxidant potential is often linked to the molecule's ability to donate a hydrogen atom or an electron to neutralize free radicals. The chemical environment of the thiazole ring can influence these properties.

Table 2: Antioxidant Activity of Selected Thiazole Derivatives

| Compound Series | Assay | Findings | Reference |

|---|---|---|---|

| nih.govuran.uaresearchgate.nettriazolo[3,4-b] nih.govresearchgate.netresearchgate.netthiadiazole derivatives (from 2,4-dichlorophenyl acetic acid) | DPPH | Compounds 5a, 5b, 5d, and 5f showed excellent antioxidant activity. | researchgate.net |

| Carbazole (B46965) based 2,4-disubstituted thiazoles | DPPH | Compounds 3a, 3b, 3d-f, and 3i showed higher activity than standard BHT. | researchgate.net |

| Phenolic derivatives of thiazolidine-2,4-dione | DPPH, ABTS | Compounds 5f and 5l were the most active, with higher radical scavenging than references. | nih.gov |

This table summarizes findings on the antioxidant properties of various thiazole derivatives. The relevance to this compound is through the common 2,4-disubstituted thiazole structural motif.

Mechanistic Investigations of 2,4 Dichlorothiazol 5 Yl Methanol and Its Bioactive Analogs

Molecular Target Identification and Characterization

The therapeutic effects of bioactive thiazole (B1198619) analogs are often rooted in their precise interactions with specific molecular targets, primarily enzymes and receptors.

Thiazole derivatives have been extensively studied as inhibitors of various enzymes, particularly kinases, which play a crucial role in cell signaling and are often dysregulated in diseases like cancer.

One area of focus has been on cyclin-dependent kinases (CDKs). For instance, arylidene-hydrazinyl-thiazole derivatives have been identified as potential CDK2 inhibitors. nih.gov Subsequent investigations into the most potent of these compounds revealed their ability to induce apoptosis and cause cell cycle arrest in the G2/M phase in HepG2 cancer cell lines. nih.gov

Another significant target for thiazole-based inhibitors is the Aurora kinase family, which is essential for mitotic progression. A series of 4-(4-methylthiazol-5-yl)-N-phenylpyrimidin-2-amines have been identified as potent inhibitors of both Aurora A and B kinases. nih.gov These compounds demonstrated significant cytotoxic effects against cancerous cell lines, leading to the suppression of histone H3 phosphorylation and resulting in abnormal mitotic activities. nih.gov

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) pathway, a critical regulator of cell growth and survival, has also been a target. Certain novel thiazole derivatives have shown potent inhibitory effects on the EGFR and PI3K/mTOR signaling pathways. nih.gov For example, one compound exhibited significant inhibitory activity with IC50 values of 0.184 ± 0.01 µM for EGFR, 0.719 ± 0.04 µM for PI3K, and 0.131 ± 0.007 µM for mTOR. nih.gov

Furthermore, thiazole-containing compounds have demonstrated inhibitory activity against other key enzymes:

Glycogen Synthase Kinase 3β (GSK3β): The thiazole compound AR-A014418 acts as a selective and ATP-competitive inhibitor of GSK3β with an IC50 of 100 nM. nih.gov This inhibition has been shown to affect tau phosphorylation and protect neuronal cells. nih.gov

Aromatase: This enzyme is crucial for estrogen production, and its inhibition is a therapeutic strategy for certain cancers. Thiazole derivatives have been designed as aromatase inhibitors, contributing to cytotoxicity and apoptosis in breast cancer cells. mdpi.com

Acetylcholinesterase (AChE): In the context of Alzheimer's disease, thiazole-based derivatives have been synthesized as potential AChE inhibitors. acs.org Acridine–thiazole hybrids and coumarylthiazole derivatives have shown potent to moderate AChE inhibitory activity. acs.org

Table 1: Enzyme Inhibition by Bioactive Thiazole Analogs

| Thiazole Analog Class | Target Enzyme(s) | Key Findings |

| Arylidene-hydrazinyl-thiazoles | CDK2 | Potent inhibition, induction of apoptosis, G2/M cell cycle arrest. nih.gov |

| 4-(4-methylthiazol-5-yl)-N-phenylpyrimidin-2-amines | Aurora A and B Kinases | Strong inhibition, suppression of histone H3 phosphorylation, atypical mitosis. nih.gov |

| Novel Thiazole Derivatives | EGFR, PI3K, mTOR | Significant inhibitory effect on the signaling pathway. nih.gov |

| AR-A014418 | GSK3β | Selective, ATP-competitive inhibition; affects tau phosphorylation. nih.gov |

| Various Thiazole Derivatives | Aromatase | Inhibition leads to cytotoxicity and apoptosis in breast cancer cells. mdpi.com |

| Acridine–thiazole hybrids | Acetylcholinesterase (AChE) | Potent AChE inhibitory activity. acs.org |

The interaction of thiazole derivatives with cellular receptors is another critical aspect of their mechanism of action.

Aromatic thiazole derivatives have been identified as structurally novel and selective antagonists for the serotonin-3 (5-HT3) receptor. nih.gov These compounds' binding affinity and antagonist properties have been evaluated, demonstrating their potential in modulating serotonergic neurotransmission. nih.gov

In the realm of dopamine (B1211576) receptors, which are key targets for antipsychotic drugs, carbazole (B46965) and tetrahydro-carboline derivatives with a thiazole component have been developed as selective dopamine D3 receptor antagonists. researchgate.net These compounds show a higher affinity for the D3 receptor over the D2 receptor, a desirable profile for antipsychotic agents. researchgate.net Functional studies have confirmed their antagonist activity at the human D3 receptor. researchgate.net

Furthermore, some thiazole derivatives have been investigated for their activity at other receptors. For instance, S33138, a complex molecule containing a thiazole-like ring system, displays antagonist properties at human serotonin (B10506) (5-HT)2A and 5-HT7 receptors. nih.gov Additionally, some thiazole-based compounds have been explored as P2X4 receptor antagonists.

Table 2: Receptor Binding Profiles of Bioactive Thiazole Analogs

| Thiazole Analog Class | Target Receptor(s) | Key Findings |

| Aromatic Thiazole Derivatives | Serotonin-3 (5-HT3) | Selective antagonists. nih.gov |

| Carbazole and Tetrahydro-carboline Derivatives | Dopamine D3 | Selective antagonists with higher affinity for D3 over D2 receptors. researchgate.net |

| S33138 and related compounds | Serotonin (5-HT)2A, 5-HT7 | Modest antagonist properties. nih.gov |

| Dihydroindole-based compounds | P2X4 | Antagonist activity. |

Elucidation of Cellular and Subcellular Mechanisms

Beyond molecular targets, understanding how thiazole derivatives affect cellular processes and pathways is crucial for a complete mechanistic picture.

A common mechanism of action for anticancer thiazole derivatives is the disruption of the cell cycle. Flow cytometry analyses have shown that certain thiazole compounds can induce cell cycle arrest at specific phases.

For example, a potent arylidene-hydrazinyl-thiazole derivative was found to cause cell cycle arrest in the G2/M phase in the HepG2 cell line. nih.gov Similarly, another thiazole compound led to the arrest of SK-MEL-5 cells in the pre-G1 and G2/M phases. nih.gov The cytotoxic activity of some thiazole derivatives towards MCF-7 breast cancer cells has been attributed to their ability to induce cell cycle arrest at the pre-G1 phase. mdpi.com

The effects of thiazole derivatives extend to their interaction with various cellular enzymes and biochemical pathways. As mentioned earlier, the inhibition of the PI3K/mTOR signaling pathway by certain thiazole compounds is a key mechanism underlying their anti-proliferative effects. nih.gov

Some thiazole-containing drugs, like Voreloxin, are known to bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks and subsequent cell death. nih.gov Another example is Thiabendazole, which inhibits a helminth-specific mitochondrial enzyme, thereby disrupting the tricarboxylic acid (TCA) cycle and ATP production. nih.gov

Computational studies, such as molecular docking, have been employed to understand the interactions between thiazole derivatives and cellular enzymes at an atomic level. researchgate.netnih.gov These studies can predict binding modes and interactions with key amino acid residues in the active site of an enzyme, providing insights into the mechanism of inhibition. nih.gov

Advanced Spectroscopic and Analytical Techniques in Mechanistic Studies

The characterization and mechanistic elucidation of novel thiazole derivatives heavily rely on a suite of advanced spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is fundamental for determining the chemical structure of newly synthesized thiazole compounds. researchgate.netnih.gov Infrared (IR) spectroscopy is used to identify functional groups present in the molecules. nih.gov

Mass spectrometry provides information on the molecular weight and fragmentation patterns, further confirming the structure of the synthesized compounds. nih.gov Elemental analysis is also routinely used to verify the elemental composition of the derivatives. nih.gov

Single-crystal X-ray diffraction is a powerful technique that allows for the precise determination of the three-dimensional molecular structure of crystalline thiazole derivatives. nih.govrsc.org This information is invaluable for understanding structure-activity relationships and for computational modeling studies. nih.gov

These analytical techniques, while primarily used for structural elucidation, provide the foundational information necessary for more in-depth mechanistic investigations, such as quantitative structure-activity relationship (QSAR) studies and molecular docking simulations. nih.gov

Advanced Applications and Future Research Directions

Role in Agrochemical Development

The thiazole (B1198619) ring is a well-established pharmacophore in the agrochemical industry, known to impart potent biological activity to a wide range of compounds. The presence of two chlorine atoms and a reactive hydroxymethyl group on the thiazole ring of (2,4-Dichlorothiazol-5-yl)methanol makes it a valuable precursor for creating new generations of herbicides, fungicides, and insecticides.

Herbicidal Compound Design

Thiazole derivatives are integral to the design of modern herbicides. These compounds can act on various biological targets within weeds, leading to effective control. For instance, some thiazole-containing molecules are known to inhibit protoporphyrinogen (B1215707) oxidase (PPO), a key enzyme in chlorophyll (B73375) biosynthesis. benthamdirect.com The disruption of this pathway leads to the rapid death of susceptible plants.

The general structure of this compound allows for its incorporation into larger herbicidal molecules. The hydroxymethyl group can be readily converted into other functional groups, such as ethers, esters, or amines, which can then be used to link the dichlorothiazole moiety to other aromatic or heterocyclic systems. This modular approach allows for the fine-tuning of the herbicidal activity, selectivity, and environmental profile of the final product. Research in this area focuses on creating derivatives that exhibit high efficacy against a broad spectrum of weeds while maintaining safety for crops. nih.gov

| Related Herbicidal Compound Class | Mechanism of Action | Structural Feature |

| Thiazole PPO Inhibitors | Inhibition of protoporphyrinogen oxidase | Thiazole ring |

| Sulfonylurea Herbicides | Inhibition of acetolactate synthase | Heterocyclic rings, including thiazoles |

| Thiadiazole Herbicides | Inhibition of photosynthesis | Thiadiazole ring |

Fungicidal Agent Research

The thiazole scaffold is also a cornerstone in the development of fungicides. nih.govnih.govresearchgate.net Thiazole-based fungicides can exhibit a broad spectrum of activity against various plant pathogens. The mechanism of action often involves the disruption of essential fungal cellular processes. For example, some thiazole derivatives interfere with mitochondrial respiration or cell membrane integrity. nih.gov

This compound serves as a key starting material for the synthesis of novel fungicidal agents. The dichlorinated thiazole core is a known toxophore in some antifungal compounds, and the hydroxymethyl group provides a convenient handle for derivatization. Researchers have successfully synthesized isothiazole–thiazole derivatives that exhibit potent fungicidal activity against pathogens like Pseudoperonospora cubensis and Phytophthora infestans. nih.govrsc.org These studies highlight the potential of using building blocks like this compound to create fungicides with improved efficacy and novel modes of action, which is crucial for managing the development of resistance in fungal populations. acs.org

| Related Fungicidal Compound | Target Pathogen (Example) | Key Structural Moiety |

| Isotianil | Various fungal pathogens | Isothiazole (related to thiazole) |

| Thiabendazole | Broad-spectrum fungicide | Thiazole ring |

| Thifluzamide | Rhizoctonia solani | Thiazolecarboxamide |

Insecticidal Applications

The versatility of the thiazole ring extends to the field of insecticides. google.commdpi.com Thiazole-containing compounds have been developed to target the nervous systems of insects, leading to paralysis and death. For example, some thiazole derivatives act as modulators of nicotinic acetylcholine (B1216132) receptors (nAChRs), a key target for many modern insecticides.

The structure of this compound is well-suited for the synthesis of insecticidal molecules. The dichlorothiazole unit can be a critical component of the pharmacophore that interacts with the target site in the insect. The hydroxymethyl group allows for the introduction of various side chains that can influence the compound's potency, spectrum of activity, and physicochemical properties, such as solubility and stability. Patents have been filed for novel 1,3-thiazole derivatives that exhibit insecticidal activity against a range of pests, including Lepidoptera and Coleoptera. google.com

| Related Insecticidal Compound Class | Mode of Action | Core Heterocycle |

| Neonicotinoids | nAChR agonists | Often contain a heterocyclic ring |

| Phenylpyrazole Insecticides | GABA-gated chloride channel blockers | Phenylpyrazole ring |

| Thiazole-based Insecticides | Various, including nAChR modulation | Thiazole ring |

Contributions to Material Science and Functional Materials

Beyond its role in agrochemicals, the unique electronic and structural properties of the dichlorothiazole ring make this compound an attractive building block for the creation of novel functional materials.

Polymer and Co-polymer Formulations

The incorporation of heterocyclic rings like thiazole into polymer backbones can impart desirable properties such as thermal stability, conductivity, and specific optical characteristics. The bifunctional nature of this compound, with its reactive hydroxymethyl group and the potential for reactions at the chlorinated positions, allows it to be used as a monomer or a modifying agent in polymer synthesis.

Research in this area is exploring the development of polymers containing the dichlorothiazole moiety for applications in specialty plastics, coatings, and adhesives. The presence of the halogenated thiazole ring can enhance flame retardancy and improve the material's resistance to chemical and environmental degradation.

Organic Electronic Device Components

The field of organic electronics, which includes organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs), relies on the design of novel organic molecules with tailored electronic properties. Thiazole-containing compounds are of particular interest due to their electron-deficient nature, which can facilitate electron transport in electronic devices.

This compound can serve as a precursor for the synthesis of more complex molecules designed for these applications. The dichlorothiazole core can be functionalized through the hydroxymethyl group to create larger conjugated systems with specific energy levels and charge-transport properties. The development of such materials is crucial for advancing the performance and stability of organic electronic devices.

This compound as a Chemical Intermediate in Complex Molecule Synthesis

While direct and extensive literature on the application of this compound as a chemical intermediate is limited, its structural motifs are present in various biologically active compounds. The inherent reactivity of the dichlorothiazole core, combined with the functional handle of the methanol (B129727) group, suggests its utility as a building block in organic synthesis. The chlorine atoms at the 2 and 4 positions of the thiazole ring are susceptible to nucleophilic substitution, and the primary alcohol of the methanol group can be readily oxidized or converted into other functional groups.

Although specific examples detailing the use of this compound are not extensively reported in peer-reviewed literature, the synthesis of structurally related thiazole-containing pharmaceuticals, such as the antiviral drug Ritonavir, underscores the importance of the thiazole moiety. newdrugapprovals.orgnih.gov The synthesis of Ritonavir involves the coupling of thiazole-containing fragments, highlighting the value of functionalized thiazoles in constructing complex drug molecules. newdrugapprovals.org

The broader class of thiazole derivatives has been extensively studied for a range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. nih.gov For instance, various 2,4-disubstituted thiazole derivatives have been synthesized and evaluated for their potential as modulators of cellular development. This body of research provides a strong rationale for the potential of this compound as a precursor to novel bioactive compounds. The presence of the two chlorine atoms offers sites for differential functionalization, allowing for the generation of diverse molecular libraries for screening purposes.

| Compound Name | CAS Number | Molecular Formula | Key Features |

| This compound | 170232-69-6 | C₄H₃Cl₂NOS | Dichlorinated thiazole with a hydroxymethyl group. |

| Ritonavir | 155213-67-5 | C₃₇H₄₈N₆O₅S₂ | Complex antiretroviral drug containing thiazole moieties. newdrugapprovals.org |

This table presents the subject compound and a relevant complex molecule containing a thiazole ring.

Emerging Research Areas and Unexplored Potential

The full potential of this compound as a chemical scaffold remains largely untapped, presenting numerous opportunities for future research and development.

Medicinal Chemistry: A primary area for future investigation lies in its application as a precursor for novel therapeutic agents. The development of resistance to existing antimicrobial drugs necessitates the search for new antibacterial and antifungal compounds. nih.gov The dichlorothiazole core of this compound could be functionalized to create new derivatives with potential antimicrobial activity. Furthermore, the structural similarities to components of known bioactive molecules suggest its potential in the design of new anticancer and antiviral agents. The exploration of its use in the synthesis of kinase inhibitors, a significant class of anticancer drugs, could be a fruitful avenue of research.

Agrochemicals: The thiazole ring is a key component of some modern insecticides. For example, Thiamethoxam is a neonicotinoid insecticide containing a chlorothiazole moiety. While not directly derived from this compound, the synthesis of Thiamethoxam and related compounds demonstrates the utility of functionalized chlorothiazoles in creating potent agrochemicals. researchgate.net Future research could focus on utilizing this compound as a starting material for a new generation of pesticides with improved efficacy and environmental profiles.

Materials Science: Heterocyclic compounds are increasingly being investigated for their applications in materials science, particularly in the field of organic electronics. Thiazole-containing polymers have shown promise in the development of organic solar cells and light-emitting diodes (OLEDs). The specific electronic properties conferred by the dichlorothiazole ring, combined with the potential for polymerization through the methanol group, make this compound an intriguing candidate for the synthesis of novel conductive polymers and functional organic materials. Research into the synthesis and characterization of polymers derived from this compound could open up new applications in electronic devices.

| Potential Application Area | Rationale / Research Direction | Relevant Compound Class Examples |

| Medicinal Chemistry | Synthesis of novel bioactive compounds. | Antibacterials, Antifungals, Anticancer agents, Antivirals |

| Agrochemicals | Development of new-generation pesticides. | Insecticides, Herbicides, Fungicides |

| Materials Science | Creation of functional organic materials. | Conductive polymers, Organic solar cells, OLEDs |

This table outlines potential future research directions for this compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2,4-dichlorothiazol-5-yl)methanol, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via multi-step protocols involving heterocyclic ring formation and functional group modifications. For example, tert-butyl carbamate derivatives of chlorothiazole intermediates can be prepared by refluxing precursors in polar aprotic solvents like DMSO, followed by crystallization (e.g., 65% yield achieved via 18-hour reflux in DMSO ). Key parameters include solvent choice (e.g., ethanol for Schlenk techniques), reaction time (4–18 hours), and acid catalysis (e.g., glacial acetic acid for imine formation). Purification often involves recrystallization from ethanol-water mixtures .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR are critical for confirming the thiazole ring structure and hydroxyl group position. Chlorine substituents cause distinct deshielding in aromatic regions (e.g., δ 7.5–8.5 ppm for thiazole protons) .

- HPLC-MS : Reverse-phase HPLC with C18 columns and ESI-MS detects molecular ion peaks (e.g., [M+H] at m/z 209) and validates purity (>95%) .

- Elemental Analysis : Used to verify stoichiometry (e.g., CHClNOS requires C 27.61%, H 1.73%) .

Advanced Research Questions

Q. How can structural modifications to this compound enhance its cytostatic activity against cancer cell lines?

- Methodological Answer : Structure-activity relationship (SAR) studies show that adding hydrophobic groups (e.g., aryl or heteroaryl rings) to the methanol moiety improves bioavailability and target binding. For example, pyrimido-diazepine derivatives bearing the 2,4-dichlorothiazole group exhibit IC values <10 µM against leukemia (K-562) and melanoma (MDA-MB-435) cells. Computational docking (e.g., AutoDock Vina) identifies hydrogen bonding with kinase ATP-binding pockets as a key mechanism .

| Derivative | Target Cell Line | IC (µM) | Activity Notes |

|---|---|---|---|

| Compound 69 | K-562 (Leukemia) | 6.2 | Cytostatic, arrests G1 phase |

| Compound 70 | MDA-MB-435 (Melanoma) | 4.8 | Induces apoptosis via ROS |

Q. How should researchers resolve contradictions in reported synthetic yields or byproduct profiles?

- Methodological Answer : Discrepancies often arise from variations in solvent purity, temperature control, or intermediate stability. For instance, using DMSO vs. dioxane as a solvent alters reaction kinetics due to differing dielectric constants (ε = 47.2 for DMSO vs. 2.2 for dioxane), leading to divergent byproducts (e.g., acetylated vs. hydrolyzed intermediates). Systematic replication with controlled parameters (e.g., inert atmosphere for moisture-sensitive steps) and advanced analytics (e.g., LC-MS/MS for trace impurities) is recommended .

Q. What computational models predict the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and charge distribution. The chlorine atoms at C2 and C4 create electron-deficient regions, favoring nucleophilic attack at C5. Solvent effects (e.g., PCM for ethanol) refine activation energy predictions. MD simulations (e.g., GROMACS) further assess steric effects in protic environments .

Data Analysis & Reproducibility

Q. What strategies ensure reproducibility in biological assays involving this compound?

- Methodological Answer :

- Dose-Response Curves : Use ≥3 technical replicates per concentration (e.g., 0.1–100 µM) to calculate IC with Hill slope validation.

- Controls : Include cisplatin (for cytotoxicity) and DMSO vehicle controls (<0.1% v/v).

- Metadata : Document cell passage number, serum lot, and incubation time (e.g., 48–72 hours for apoptosis assays) .

Q. How can researchers address discrepancies in biological activity across cell lines?

- Methodological Answer : Cross-validate results using orthogonal assays (e.g., MTT vs. Annexin V staining) and assess cell line-specific factors like efflux pump expression (e.g., P-gp in HCT-15 colon cancer) or metabolic activity. RNA sequencing of treated vs. untreated cells identifies pathway-specific responses (e.g., p53 upregulation in SNB-75 CNS cancer) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.